molecular formula C15H24NO2PS B1677010 (3-propan-2-ylphenyl) N-diethoxyphosphinothioyl-N-methylcarbamate CAS No. 28789-74-4

(3-propan-2-ylphenyl) N-diethoxyphosphinothioyl-N-methylcarbamate

Cat. No.: B1677010
CAS No.: 28789-74-4
M. Wt: 345.4 g/mol
InChI Key: YRMUTFKITVGIOY-UHFFFAOYSA-N
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Description

(3-propan-2-ylphenyl) N-diethoxyphosphinothioyl-N-methylcarbamate is an organophosphorus compound. It is known for its application as an insecticide and acaricide. This compound is part of the broader class of carbamate pesticides, which function by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system of pests.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-propan-2-ylphenyl) N-diethoxyphosphinothioyl-N-methylcarbamate typically involves the reaction of m-isopropylphenol with methyl isocyanate to form the corresponding carbamate. This intermediate is then reacted with O,O-diethyl phosphorothioic chloride under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. Safety measures are also implemented to handle the toxic and reactive intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-propan-2-ylphenyl) N-diethoxyphosphinothioyl-N-methylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the compound can hydrolyze to form m-isopropylphenol, methylamine, and O,O-diethyl phosphorothioic acid.

    Oxidation: The compound can be oxidized to form the corresponding oxon derivative, which is often more toxic than the parent compound.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.

Major Products Formed

    Hydrolysis: m-Isopropylphenol, methylamine, and O,O-diethyl phosphorothioic acid.

    Oxidation: The corresponding oxon derivative.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(3-propan-2-ylphenyl) N-diethoxyphosphinothioyl-N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and mechanisms of organophosphorus pesticides.

    Biology: Investigated for its effects on acetylcholinesterase and other enzymes in various organisms.

    Medicine: Studied for its potential use in developing treatments for diseases involving acetylcholine dysregulation.

    Industry: Applied in agricultural research to develop more effective and safer pesticides.

Mechanism of Action

The primary mechanism of action of (3-propan-2-ylphenyl) N-diethoxyphosphinothioyl-N-methylcarbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, resulting in continuous stimulation of the nervous system, which ultimately causes paralysis and death in pests.

Comparison with Similar Compounds

Similar Compounds

  • CARBAMIC ACID, N-(O,O-DIETHYLPHOSPHOROTHIOYL)-N-METHYL-, p-ISOPROPYLPHENYL ESTER
  • CARBAMIC ACID, N-(O,O-DIETHYLPHOSPHOROTHIOYL)-N-METHYL-, o-ISOPROPYLPHENYL ESTER
  • CARBAMIC ACID, N-(O,O-DIETHYLPHOSPHOROTHIOYL)-N-METHYL-, m-ETHYLPHENYL ESTER

Uniqueness

(3-propan-2-ylphenyl) N-diethoxyphosphinothioyl-N-methylcarbamate is unique due to its specific structural configuration, which influences its reactivity and potency as an insecticide. The presence of the m-isopropylphenyl group provides distinct steric and electronic properties that differentiate it from other similar compounds.

Properties

CAS No.

28789-74-4

Molecular Formula

C15H24NO2PS

Molecular Weight

345.4 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N-diethoxyphosphinothioyl-N-methylcarbamate

InChI

InChI=1S/C15H24NO4PS/c1-6-18-21(22,19-7-2)16(5)15(17)20-14-10-8-9-13(11-14)12(3)4/h8-12H,6-7H2,1-5H3

InChI Key

YRMUTFKITVGIOY-UHFFFAOYSA-N

SMILES

CCOP(=S)(N(C)C(=O)OC1=CC=CC(=C1)C(C)C)OCC

Canonical SMILES

CCOP(=S)(N(C)C(=O)OC1=CC=CC(=C1)C(C)C)OCC

Appearance

Solid powder

28789-74-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(Diethylphosphorothioyl)-N-methylcarbamic acid, m-isopropylphenyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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